molecular formula C24H25N5 B14794284 N2-(4-(Diethylamino)phenyl)-N4-phenylquinazoline-2,4-diamine

N2-(4-(Diethylamino)phenyl)-N4-phenylquinazoline-2,4-diamine

Cat. No.: B14794284
M. Wt: 383.5 g/mol
InChI Key: QQZFPVUEXCTKSA-UHFFFAOYSA-N
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Description

N2-(4-(Diethylamino)phenyl)-N4-phenylquinazoline-2,4-diamine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-(Diethylamino)phenyl)-N4-phenylquinazoline-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with anthranilic acid, followed by cyclization and subsequent amination reactions. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process may include recrystallization and chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N2-(4-(Diethylamino)phenyl)-N4-phenylquinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

N2-(4-(Diethylamino)phenyl)-N4-phenylquinazoline-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N2-(4-(Diethylamino)phenyl)-N4-phenylquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The quinazoline core is known to interact with kinase enzymes, potentially blocking their activity and affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Similar in structure but with a pyrrolo[3,2-d]pyrimidine core.

    4,6-Di-tert-butyl-2-({[4-(diethylamino)phenyl]imino}methyl)phenol: Contains a diethylamino group and phenyl ring but differs in the core structure.

Uniqueness

N2-(4-(Diethylamino)phenyl)-N4-phenylquinazoline-2,4-diamine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its ability to interact with kinase enzymes makes it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C24H25N5

Molecular Weight

383.5 g/mol

IUPAC Name

2-N-[4-(diethylamino)phenyl]-4-N-phenylquinazoline-2,4-diamine

InChI

InChI=1S/C24H25N5/c1-3-29(4-2)20-16-14-19(15-17-20)26-24-27-22-13-9-8-12-21(22)23(28-24)25-18-10-6-5-7-11-18/h5-17H,3-4H2,1-2H3,(H2,25,26,27,28)

InChI Key

QQZFPVUEXCTKSA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4

Origin of Product

United States

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